molecular formula C20H30N4O3 B2904838 N-cyclohexyl-N-ethyl-1,3-dimethyl-2,4-dioxo-7-propyl-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide CAS No. 1040656-18-5

N-cyclohexyl-N-ethyl-1,3-dimethyl-2,4-dioxo-7-propyl-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide

Cat. No.: B2904838
CAS No.: 1040656-18-5
M. Wt: 374.485
InChI Key: UJWCZUPXGMXYFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. For example, compounds with a similar structure, like N,N-Dimethylcyclohexylamine, have a certain vapor pressure, refractive index, boiling point, and density .

Scientific Research Applications

Synthesis and Biological Evaluation

A novel series of pyrazolopyrimidines derivatives, closely related to N-cyclohexyl-N-ethyl-1,3-dimethyl-2,4-dioxo-7-propyl-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide, were synthesized and evaluated for their anticancer and anti-5-lipoxygenase agents. These derivatives showed promising cytotoxic and 5-lipoxygenase inhibition activities, demonstrating the potential for developing new therapeutic agents (Rahmouni et al., 2016).

Unexpected Products in Multicomponent Reactions

The compound and its derivatives have also been studied for their ability to form unexpected products in multicomponent reactions. A series of 6-aryl-5-(1-cyclohexen-1-yl)pyrrolo[2,3-d]pyrimidines were obtained from a three-component reaction involving 6-aminopyrimidines, showcasing the versatility of these compounds in synthetic chemistry (Quiroga et al., 2010).

Antiviral Activity Studies

Further research into the non-nucleoside analogs of pyrrolo[2,3-d]pyrimidines, which share a core structure with the compound of interest, revealed their effects on antiviral activity. These studies are crucial for understanding how modifications at certain positions affect biological activity, particularly against viruses like human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1) (Renau et al., 1996).

Novel Cascade Transformations

The compound's derivatives have been utilized in novel cascade transformations, demonstrating the potential for creating complex molecules with unique structures and functionalities. This research underscores the utility of pyrrolo[2,3-d]pyrimidine derivatives in advancing synthetic methodologies (Ukhin et al., 2015).

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which this compound is used. Pyrrolopyrimidines have been found to exhibit various biological activities, but the exact activities would depend on the specific substituents present on the ring .

Future Directions

The future directions for research on this compound would depend on its potential applications. Given the biological activity of similar pyrrolopyrimidine compounds, it could be of interest in the development of new pharmaceuticals or bioactive compounds .

Properties

IUPAC Name

N-cyclohexyl-N-ethyl-1,3-dimethyl-2,4-dioxo-7-propylpyrrolo[2,3-d]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N4O3/c1-5-12-24-16(19(26)23(6-2)14-10-8-7-9-11-14)13-15-17(24)21(3)20(27)22(4)18(15)25/h13-14H,5-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJWCZUPXGMXYFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=CC2=C1N(C(=O)N(C2=O)C)C)C(=O)N(CC)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.